N'-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide
Description
N'-[(E)-(3-Hydroxyphenyl)methylidene]-3-phenylpropanehydrazide is a hydrazide derivative characterized by a Schiff base (imine) linkage formed between 3-hydroxybenzaldehyde and 3-phenylpropanehydrazide. The compound features a phenylpropane backbone with a 3-hydroxyphenyl substituent, conferring both hydrophobic (phenyl groups) and hydrophilic (hydroxyl group) properties.
Synthesis of such hydrazides typically involves condensation of a carbonyl compound (e.g., aldehyde) with a hydrazide in ethanol under reflux, followed by purification via recrystallization . Structural confirmation is achieved through ¹H/¹³C NMR and HRMS, with the imine proton (N=CH) typically appearing as a singlet near δ 8.2 ppm in ¹H NMR .
Properties
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-15-8-4-7-14(11-15)12-17-18-16(20)10-9-13-5-2-1-3-6-13/h1-8,11-12,19H,9-10H2,(H,18,20)/b17-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSQBDOSYOZRCW-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NN=CC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790263 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide can be synthesized by heating the appropriate substituted hydrazines or hydrazides with aldehydes and ketones in solvents like ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the same synthetic routes used in laboratory settings, scaled up for industrial applications. This typically includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
N’-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide has several scientific research applications:
Chemistry: Used in the synthesis of coordination compounds and as a ligand in metal complexation studies.
Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological applications.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which N’-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The molecular targets and pathways involved include metal ion coordination sites and enzyme active sites .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between N'-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide and analogous hydrazides:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Comparative Insights
Substituent Effects on Reactivity and Bioactivity Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3-hydroxyphenyl group is electron-donating, enhancing solubility in polar solvents compared to nitro-substituted analogs (e.g., ). Halogenation: Chloro-substituted derivatives (e.g., ) exhibit stronger antibacterial activity due to enhanced electrophilicity and membrane disruption.
Core Structure Variations
- Flexibility vs. Rigidity : The target’s phenylpropane backbone offers conformational flexibility, contrasting with adamantane-based carbohydrazides (e.g., ), which are rigid and may hinder binding to sterically restricted targets.
- Heterocyclic Modifications : Pyrazole () or furan () moieties introduce additional hydrogen-bonding or dipole-dipole interactions, influencing crystallinity and target affinity.
Synthetic Accessibility
- Yields for hydrazides vary significantly (59–76%) based on steric and electronic factors. For example, bulky substituents (e.g., carbazole in ) reduce yields due to slower reaction kinetics .
The absence of electron-withdrawing groups or heterocycles in the target may limit its potency compared to nitro- or pyrazole-containing analogs.
Table 2: Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
